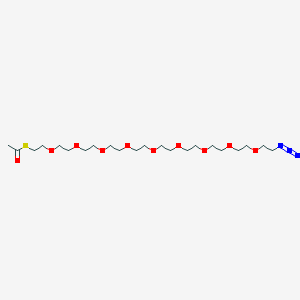

Azido-PEG9-S-methyl ethanethioate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

Fórmula molecular |

C22H43N3O10S |

|---|---|

Peso molecular |

541.7 g/mol |

Nombre IUPAC |

S-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |

InChI |

InChI=1S/C22H43N3O10S/c1-22(26)36-21-20-35-19-18-34-17-16-33-15-14-32-13-12-31-11-10-30-9-8-29-7-6-28-5-4-27-3-2-24-25-23/h2-21H2,1H3 |

Clave InChI |

UYMWTJAOBDYFDE-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG9-S-methyl ethanethioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG9-S-methyl ethanethioate is a heterobifunctional linker molecule widely utilized in the fields of chemical biology and drug discovery. Its unique structure, featuring a terminal azide group and a protected thiol (thioacetate), makes it an invaluable tool for covalently linking two different molecular entities. The polyethylene glycol (PEG) chain, consisting of nine ethylene glycol units, enhances solubility and provides a flexible spacer between the conjugated molecules.

This linker is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic agents designed to hijack the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2][3] In a typical PROTAC molecule, one end binds to a target protein of interest (POI), while the other end recruits an E3 ubiquitin ligase.[2] this compound serves as the connecting bridge, enabling the construction of these complex molecules through orthogonal chemical reactions.[4]

The azide group allows for highly specific and efficient conjugation to alkyne-containing molecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4] The S-methyl ethanethioate group is a stable protecting group for a thiol, which can be deprotected under specific conditions to reveal a reactive sulfhydryl group, enabling conjugation to another molecule, for instance, through a maleimide-thiol reaction.

Physicochemical Properties and Specifications

The quantitative data for this compound are summarized in the table below, compiled from various chemical suppliers.

| Property | Value | Reference(s) |

| CAS Number | 2148986-33-6 | [5] |

| Molecular Formula | C₂₂H₄₃N₃O₁₀S | [5][] |

| Molecular Weight | 541.66 g/mol | [5][] |

| Appearance | Colorless to light yellow liquid | [7] |

| Storage Conditions | 2-8°C, sealed, dry | [5] |

| Shipping Conditions | Room temperature in continental US | [] |

Key Chemical Transformations & Experimental Protocols

This compound is designed for two primary, sequential conjugation reactions. The following protocols are generalized methodologies and may require optimization for specific substrates and applications.

Protocol 1: Thioacetate Deprotection (Thiol Generation)

The S-methyl ethanethioate group is a stable protecting group for the thiol. Deprotection is typically achieved through hydrolysis under basic conditions. Other methods using acid or milder nucleophiles like hydroxylamine have also been reported for thioacetates.[8]

Method: Base-Catalyzed Hydrolysis

This protocol is adapted from standard procedures for thioacetate deprotection.[9][10]

-

Materials:

-

This compound

-

Ethanol (degassed)

-

Sodium hydroxide (NaOH) solution (e.g., 0.5 M in degassed water)

-

Hydrochloric acid (HCl) solution (e.g., 1 M, degassed) for neutralization

-

Diethyl ether (degassed)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

Dissolve this compound (1 equivalent) in degassed ethanol in a round-bottom flask under an inert atmosphere.

-

Add the NaOH solution dropwise to the stirred solution (approximately 2 equivalents).

-

The reaction can be performed at room temperature or gently heated (e.g., reflux for 1-2 hours) to drive it to completion.[9][10] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the mixture to pH ~7 by adding the degassed HCl solution.[9]

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with degassed diethyl ether (or another suitable organic solvent) multiple times.

-

Combine the organic layers, wash with degassed water or brine, and dry over anhydrous Na₂SO₄.[10]

-

Filter and remove the solvent under reduced pressure. The resulting product, Azido-PEG9-thiol, should be used immediately in the next step due to the high reactivity and potential for oxidation of the free thiol.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group provides a bioorthogonal handle for "clicking" onto an alkyne-functionalized molecule. This reaction is known for its high efficiency and specificity.

-

Materials:

-

Azide-functionalized molecule (e.g., this compound or its deprotected thiol derivative)

-

Alkyne-functionalized molecule

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-100 mM in water)

-

Sodium Ascorbate stock solution (e.g., 100-300 mM in water, freshly prepared)

-

Copper ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) stock solution (e.g., 50-200 mM in water or DMSO/water)

-

Reaction buffer (e.g., Phosphate-Buffered Saline - PBS) or a suitable solvent system (e.g., DMSO, water, t-butanol/water)

-

-

Procedure:

-

In a reaction tube, dissolve the alkyne-containing molecule and the azide-containing molecule (typically using 1.1-2 equivalents of the less precious component).

-

Add the copper ligand (e.g., THPTA) to the mixture.

-

Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-200 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of ascorbate is typically 5-10 times that of the copper.

-

Protect the reaction from light and allow it to proceed at room temperature for 1-4 hours, or overnight if necessary. The reaction progress can be monitored by LC-MS.

-

Upon completion, the product can be purified by standard chromatographic techniques such as reverse-phase HPLC.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: PROTAC Synthesis

The following diagram illustrates a representative workflow for synthesizing a PROTAC molecule using this compound as the linker. This involves two sequential conjugation steps.

Signaling Pathway: PROTAC Mechanism of Action

This diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the ubiquitination and subsequent degradation of a target protein.

This mechanism begins with the PROTAC molecule forming a ternary complex, bringing the target Protein of Interest (POI) and an E3 ubiquitin ligase into close proximity.[2][11] The E3 ligase then facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to the POI.[12][13] This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome, after which the PROTAC molecule is released and can engage in another catalytic cycle.[14][15]

References

- 1. This compound - Immunomart [immunomart.com]

- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - CAS:2148986-33-6 - 孚可科技(上海)有限公司 [forcbio.com]

- 7. This compound | 2148986-33-6 [m.chemicalbook.com]

- 8. memphis.edu [memphis.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Thioacetate Deprotection Procedure [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. Ubiquitin ligase - Wikipedia [en.wikipedia.org]

- 13. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Azido-PEG9-S-methyl ethanethioate: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG9-S-methyl ethanethioate is a heterobifunctional linker molecule of significant interest in the field of targeted protein degradation and bioconjugation. As a key component in the construction of Proteolysis Targeting Chimeras (PROTACs), this polyethylene glycol (PEG)-based linker facilitates the assembly of molecules designed to hijack the cell's natural protein disposal machinery. This guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on its role in click chemistry and the development of novel therapeutics. Detailed experimental protocols for its use in bioconjugation are provided, alongside visualizations of relevant biological pathways and experimental workflows.

Introduction

The advent of targeted protein degradation as a therapeutic modality has revolutionized drug discovery. PROTACs, which are chimeric molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation, are at the forefront of this innovation. The linker connecting the target-binding and E3 ligase-binding moieties of a PROTAC is a critical determinant of its efficacy. This compound is a versatile linker that offers a balance of hydrophilicity, defined length, and reactive handles for bioconjugation.

This technical guide serves as a resource for researchers utilizing this compound in their work. It covers the fundamental physicochemical properties, detailed reaction protocols for its application in click chemistry, and insights into its stability and role in complex biological systems.

Structure and Chemical Properties

This compound is characterized by three key functional components: a terminal azide group, a nine-unit polyethylene glycol (PEG9) spacer, and a S-methyl ethanethioate group.

-

Azide Group (N₃): This functional group is a versatile handle for "click chemistry," a class of biocompatible reactions known for their high efficiency and specificity. The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

-

Polyethylene Glycol (PEG9) Spacer: The nine-unit PEG chain imparts hydrophilicity to the molecule, which can improve the solubility and pharmacokinetic properties of the resulting bioconjugate. The defined length of the PEG spacer allows for precise control over the distance between the conjugated molecules.

-

S-methyl ethanethioate Group: This thioester serves as a protected thiol. The thioester bond can be cleaved under specific conditions to reveal a free thiol group, which can then be used for further conjugation, for example, through maleimide chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₂H₄₃N₃O₁₀S |

| Molecular Weight | 541.66 g/mol |

| CAS Number | 2148986-33-6 |

| Appearance | Colorless to light yellow liquid |

| Solubility | Soluble in DMSO (e.g., 10 mM) and other organic solvents. |

| Storage | Store at -20°C for long-term stability. |

Note: Some properties may vary slightly between different suppliers.

Spectroscopic Data (Predicted)

¹H-NMR (400 MHz, CDCl₃):

-

δ 3.64 ppm (m): A large multiplet corresponding to the ethylene glycol protons (-O-CH₂-CH₂-O-) of the PEG9 chain.

-

δ 3.38 ppm (t): A triplet corresponding to the methylene protons adjacent to the azide group (-CH₂-N₃).

-

δ 3.08 ppm (t): A triplet corresponding to the methylene protons adjacent to the sulfur atom of the thioester (-CH₂-S-).

-

δ 2.32 ppm (s): A singlet corresponding to the methyl protons of the thioacetate group (-S-C(O)-CH₃).

¹³C-NMR (100 MHz, CDCl₃):

-

δ ~195 ppm: Carbonyl carbon of the thioester group.

-

δ ~70 ppm: A series of peaks corresponding to the carbon atoms of the PEG backbone.

-

δ ~50 ppm: Carbon atom adjacent to the azide group.

-

δ ~30 ppm: Carbon atoms of the thioacetate methyl group and the methylene group adjacent to the sulfur atom.

Mass Spectrometry: The expected exact mass for the [M+H]⁺ ion would be approximately 542.2745.

Experimental Protocols

This compound is primarily utilized in bioconjugation reactions via its azide handle. The following are detailed protocols for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to this compound.

Materials:

-

This compound

-

Alkyne-functionalized molecule (e.g., a protein, peptide, or small molecule)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer

-

Organic co-solvent (e.g., DMSO, DMF, or t-BuOH)

-

Deionized water

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the alkyne-functionalized molecule in the chosen reaction buffer.

-

Prepare a stock solution of this compound in an organic co-solvent like DMSO.

-

Prepare a 100 mM stock solution of CuSO₄ in deionized water.

-

Freshly prepare a 1 M stock solution of sodium ascorbate in deionized water immediately before use.

-

Prepare a 10-100 mM stock solution of TBTA in DMSO.

-

-

Reaction Setup:

-

In a reaction vessel, add the alkyne-functionalized molecule from its stock solution.

-

Add the this compound stock solution to achieve a 1.1 to 1.5-fold molar excess over the alkyne.

-

Add the reaction buffer to reach the desired final concentration. The final concentration of the organic co-solvent should be kept low (typically <10%) to maintain the stability of biomolecules.

-

Add the TBTA stock solution to a final concentration of 1-10 mol% relative to the alkyne.

-

-

Initiation and Incubation:

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen.

-

Initiate the reaction by adding the CuSO₄ stock solution (1-10 mol%) followed by the freshly prepared sodium ascorbate stock solution (10-100 mol%).

-

Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or other suitable analytical techniques.

-

-

Purification:

-

Upon completion, purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or preparative HPLC to remove excess reagents and byproducts.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is ideal for reactions involving live cells or other systems where copper toxicity is a concern. It utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).

Materials:

-

This compound

-

Strained alkyne-functionalized molecule (e.g., DBCO-protein)

-

Reaction Buffer: PBS, pH 7.4, or other suitable biological buffer

-

Organic co-solvent (e.g., DMSO)

Procedure:

-

Preparation of Reactants:

-

Dissolve the strained alkyne-functionalized molecule in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL for a protein).

-

Prepare a stock solution of this compound in DMSO.

-

-

Reaction Setup:

-

Add the this compound stock solution to the solution of the strained alkyne-functionalized molecule. A 5- to 20-fold molar excess of the azide linker is typically used.

-

Ensure the final concentration of the organic co-solvent is low (<10%) to avoid denaturation of biomolecules.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.

-

Monitor the reaction progress by SDS-PAGE (for proteins), mass spectrometry, or other appropriate methods.

-

-

Purification:

-

Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.

-

Applications in Drug Development

The primary application of this compound is in the construction of PROTACs for targeted protein degradation.

PROTAC Synthesis and Mechanism of Action

A PROTAC molecule consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound serves as a versatile component of this linker. For example, the azide group can be reacted with an alkyne-functionalized E3 ligase ligand, and the thioacetate can be deprotected to a thiol for conjugation to a warhead that binds the POI.

The resulting PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

Caption: PROTAC-mediated protein degradation pathway.

Example Signaling Pathway: Targeting BCR-ABL in Chronic Myeloid Leukemia

PROTACs are being developed to target the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). A PROTAC utilizing a PEG linker can be designed to recruit an E3 ligase to BCR-ABL, leading to its degradation and the inhibition of downstream pro-survival signaling pathways.

Caption: Targeting the BCR-ABL signaling pathway with a PROTAC.

Stability Considerations

The stability of the linker is crucial for the overall performance of a bioconjugate. The thioester bond in this compound is susceptible to cleavage under certain conditions.

-

pH Stability: Thioesters are generally more stable under acidic to neutral conditions and can undergo hydrolysis at alkaline pH.

-

Thiol-Thioester Exchange: The thioacetate group can react with biological thiols, such as glutathione, which is present at millimolar concentrations within cells. This can lead to the cleavage of the thioester and the formation of a new thioester with the biological thiol. This property can be exploited for controlled release mechanisms but must be considered in the design of stable bioconjugates.

Conclusion

This compound is a valuable tool for researchers in drug development and chemical biology. Its well-defined structure, featuring a PEG spacer for improved physicochemical properties and reactive handles for efficient bioconjugation via click chemistry, makes it an attractive choice for the synthesis of complex biomolecules, particularly PROTACs. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the effective use of this versatile linker in the pursuit of novel therapeutics. As the field of targeted protein degradation continues to evolve, the rational design of linkers like this compound will remain a key factor in the development of next-generation medicines.

In-Depth Technical Guide: Azido-PEG9-S-methyl ethanethioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG9-S-methyl ethanethioate is a heterobifunctional linker molecule integral to the advancement of targeted protein degradation and bioconjugation chemistry. Its structure, featuring a nine-unit polyethylene glycol (PEG) chain, an azide terminus, and an S-methyl ethanethioate group, provides a versatile platform for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex biomolecular conjugates. This guide details the technical specifications, supplier information, and applications of this compound, providing a comprehensive resource for researchers in the field.

Chemical Identity and Properties

CAS Number: 2148986-33-6[][2][3][4][5]

Molecular Formula: C22H43N3O10S[2]

Molecular Weight: 541.66 g/mol [2]

Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [6] |

| Storage Conditions | 2-8°C, sealed, dry | [2] |

| Solubility | Soluble in DMSO | [4] |

Key Applications in Drug Discovery and Chemical Biology

This compound is a valuable tool for:

-

PROTAC Synthesis: The azide and S-methyl ethanethioate groups serve as reactive handles to conjugate a target protein binder and an E3 ligase ligand, respectively. The PEG9 linker offers optimal spacing and hydrophilicity to facilitate the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), leading to the ubiquitination and subsequent degradation of the target protein.

-

Click Chemistry: The terminal azide group allows for highly efficient and specific conjugation to alkyne-containing molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This bioorthogonal reaction is widely used for labeling and modifying biomolecules.

-

Bioconjugation: The S-methyl ethanethioate group can be readily converted to a thiol, which can then be used for conjugation to various electrophiles, such as maleimides, on proteins or other molecules.

Experimental Protocols

While specific reaction conditions should be optimized for individual substrates, the following are general protocols for the two primary applications of this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide terminus of this compound to an alkyne-functionalized molecule.

Materials:

-

This compound

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Solvent (e.g., DMSO, t-BuOH/H2O)

Procedure:

-

Dissolve this compound and the alkyne-functionalized molecule in the chosen solvent.

-

Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.

-

Add an aqueous solution of CuSO4 to the reaction mixture.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, the product can be purified by standard chromatographic techniques.

Protocol 2: PROTAC Synthesis - Thiol-Maleimide Conjugation (Post-Thioester Hydrolysis)

This protocol outlines a two-step process for conjugating a maleimide-functionalized E3 ligase ligand to the S-methyl ethanethioate end of the linker after the azide end has been conjugated.

Step 1: Hydrolysis of S-methyl ethanethioate to Thiol

Materials:

-

Azide-PEG9-conjugate (from Protocol 1)

-

Hydroxylamine or a suitable base (e.g., sodium hydroxide)

-

Buffer (e.g., phosphate buffer, pH 7.4)

Procedure:

-

Dissolve the Azide-PEG9-conjugate in the buffer.

-

Add a solution of hydroxylamine or the base to the mixture.

-

Stir the reaction at room temperature and monitor the hydrolysis of the thioester to the free thiol by LC-MS.

-

The resulting thiol-containing molecule should be used immediately in the next step.

Step 2: Thiol-Maleimide Conjugation

Materials:

-

Thiol-functionalized PEG9-conjugate

-

Maleimide-functionalized E3 ligase ligand

-

Buffer (e.g., phosphate buffer, pH 6.5-7.5)

Procedure:

-

Dissolve the maleimide-functionalized E3 ligase ligand in the buffer.

-

Add the freshly prepared thiol-functionalized PEG9-conjugate to the solution.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction progress by LC-MS.

-

Purify the final PROTAC molecule by preparative HPLC.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the conceptual framework of PROTAC action and a typical experimental workflow for PROTAC synthesis using this compound.

References

The Strategic Role of Azido-PEG9-S-methyl ethanethioate in PROTAC Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the crucial ternary complex (POI-PROTAC-E3 ligase).

Among the diverse array of linker architectures, polyethylene glycol (PEG) based linkers have gained prominence due to their ability to enhance solubility and provide conformational flexibility. This technical guide focuses on a specific and versatile PEGylated linker, Azido-PEG9-S-methyl ethanethioate , detailing its structure, its integral role in PROTAC synthesis through bioorthogonal and traditional chemistries, and providing practical experimental guidance for its application.

Core Concepts: Unpacking this compound

This compound is a bifunctional linker designed for the modular and efficient synthesis of PROTACs. Its structure comprises three key components:

-

An Azido Group (N₃): This functional group is a key player in "click chemistry," a suite of reactions known for their high efficiency, selectivity, and mild reaction conditions. Specifically, the azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole ring. This allows for the covalent attachment of a ligand (either for the POI or the E3 ligase) that has been functionalized with an alkyne or a strained alkyne, respectively.

-

A Nine-Unit Polyethylene Glycol (PEG9) Chain: The PEG chain, consisting of nine repeating ethylene glycol units, imparts several desirable properties to the PROTAC molecule. It enhances hydrophilicity, which can improve the solubility of often large and hydrophobic PROTAC molecules. The flexibility of the PEG chain is also crucial for allowing the PROTAC to adopt an optimal conformation for the formation of a productive ternary complex.

-

An S-methyl ethanethioate Group (-S-C(=O)CH₃): This thioester moiety serves as a reactive handle for the attachment of the second ligand. Thioesters are known to react with primary amines to form stable amide bonds. This allows for the conjugation of a ligand that possesses a free amine group, a common functional group in many small molecule inhibitors and E3 ligase ligands.

Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each PROTAC system. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while an overly long linker can result in reduced efficacy. The optimal linker length is dependent on the specific POI and E3 ligase being targeted. The following table summarizes quantitative data from various studies, illustrating the effect of PEG linker length on PROTAC performance, as measured by the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).

| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| BRD4 | CRBN | PEG | 12 | >5000 | <20 | [1] |

| BRD4 | CRBN | PEG | 15 | 500 | ~60 | [1] |

| BRD4 | CRBN | PEG | 23 | <50 | >90 | [1] |

| BRD4 | VHL | PEG | 12 | ~100 | ~80 | [1] |

| BRD4 | VHL | PEG | 15 | ~50 | >90 | [1] |

| BRD4 | VHL | PEG | 23 | ~200 | ~70 | [1] |

| TBK1 | VHL | PEG/Alkyl | <12 | No degradation | N/A | [1] |

| TBK1 | VHL | PEG/Alkyl | 21 | 3 | 96 | [1] |

| TBK1 | VHL | PEG/Alkyl | 29 | 292 | 76 | [1] |

Experimental Protocols: A Step-by-Step Guide to PROTAC Synthesis

The following is a representative, two-step protocol for the synthesis of a PROTAC using this compound. This protocol is a composite based on established chemical methodologies for thioester-amine coupling and copper-catalyzed azide-alkyne cycloaddition in the context of PROTAC synthesis.

Step 1: Amide Bond Formation via Thioester-Amine Coupling

This step involves the conjugation of the this compound linker to a ligand containing a primary amine. For this example, we will consider the attachment to an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand).

-

Materials:

-

Amine-functionalized E3 ligase ligand (1.0 equivalent)

-

This compound (1.2 equivalents)

-

Anhydrous, amine-free solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

Dissolve the amine-functionalized E3 ligase ligand in the anhydrous solvent in a clean, dry reaction vessel under an inert atmosphere.

-

Add the this compound to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate of reaction if necessary.

-

Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired azide-PEG9-E3 ligase ligand conjugate.

-

Upon completion, the reaction mixture can be purified using preparative High-Performance Liquid Chromatography (HPLC) to isolate the product.

-

Characterize the purified product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

-

Step 2: Triazole Ring Formation via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In this step, the azide-functionalized intermediate from Step 1 is coupled to a ligand for the protein of interest (POI) that has been modified to contain a terminal alkyne.

-

Materials:

-

Azide-PEG9-E3 ligase ligand conjugate (from Step 1; 1.0 equivalent)

-

Alkyne-functionalized POI ligand (1.1 equivalents)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

-

Sodium ascorbate (0.2 equivalents)

-

Solvent system (e.g., a mixture of tert-butanol and water, or DMF)

-

-

Procedure:

-

Dissolve the azide-PEG9-E3 ligase ligand conjugate and the alkyne-functionalized POI ligand in the chosen solvent system in a reaction vessel.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction mixture will typically change color, indicating the formation of the Cu(I) catalyst.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, purify the final PROTAC molecule by preparative HPLC.

-

Characterize the final product by LC-MS, high-resolution mass spectrometry (HRMS), and NMR to confirm its structure and purity.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a generalized experimental workflow for PROTAC synthesis and evaluation.

References

An In-depth Technical Guide on Azido-PEG9-S-methyl ethanethioate for Click Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG9-S-methyl ethanethioate, a versatile heterobifunctional linker, and its applications in the field of click chemistry. The document details its chemical properties, reaction mechanisms, and experimental considerations, offering a valuable resource for professionals in drug development and bioconjugation.

Introduction to this compound

This compound is a polyethylene glycol (PEG)-based linker molecule designed for bioconjugation. Its structure features three key components: a terminal azide group for click chemistry, a nine-unit PEG spacer, and a protected S-methyl ethanethioate group. This unique combination of functional groups allows for the sequential and orthogonal conjugation of different molecules, making it a valuable tool in the synthesis of complex biomolecules, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[1][] The PEG spacer enhances solubility and reduces steric hindrance, contributing to the favorable pharmacokinetic properties of the resulting conjugates.[3][4]

Core Properties and Chemical Structure

The utility of this compound stems from its distinct chemical moieties:

-

Azide Group (-N₃): This functional group is stable under most biological conditions and serves as a reactive handle for click chemistry reactions.[5]

-

PEG9 Spacer: The hydrophilic chain of nine ethylene glycol units improves the aqueous solubility of the molecule and the resulting conjugates.[4]

-

S-methyl ethanethioate Group: This group acts as a protecting group for a thiol (sulfhydryl) functionality. The thioester bond is stable under various conditions but can be selectively cleaved to reveal a free thiol for subsequent conjugation reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2148986-33-6 | [6] |

| Molecular Formula | C₂₂H₄₃N₃O₁₀S | [7] |

| Molecular Weight | 541.66 g/mol | [7] |

| Appearance | Colorless to light yellow liquid | [8] |

| Storage Conditions | 2-8°C, sealed, dry | [7] |

Applications in Click Chemistry

The azide group of this compound enables its participation in two major types of click chemistry reactions, which are known for their high efficiency, specificity, and biocompatibility.[4]

3.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common application is the copper(I)-catalyzed reaction between the azide and a terminal alkyne. This reaction forms a stable triazole linkage.

Diagram 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

Caption: General workflow for a CuAAC reaction.

3.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, such as in living systems, the azide can react with a strained alkyne (e.g., DBCO or BCN) in a copper-free reaction.[1][9][10]

Diagram 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Logical Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. adcreview.com [adcreview.com]

- 4. labinsights.nl [labinsights.nl]

- 5. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 6. This compound | 2148986-33-6 [chemicalbook.com]

- 7. This compound - CAS:2148986-33-6 - 孚可科技(上海)有限公司 [forcbio.com]

- 8. This compound | 2148986-33-6 [chemicalbook.com]

- 9. Copper Free Click Chemistry Linkers - ADC Linkers | AxisPharm [axispharm.com]

- 10. This compound - Immunomart [immunomart.com]

The Azide Group in PEG Linkers: A Technical Guide for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

The functionalization of polyethylene glycol (PEG) linkers with azide (–N₃) groups has become a cornerstone of modern bioconjugation, drug delivery, and materials science. The azide group's unique reactivity, particularly its participation in bioorthogonal "click chemistry" reactions, offers a highly efficient and specific method for covalently linking molecules. This technical guide provides an in-depth exploration of the azide group in the context of PEG linkers, covering its synthesis, characterization, reactivity, and key applications, with a focus on quantitative data and detailed experimental protocols.

Core Properties of Azide-Functionalized PEG Linkers

Azide-functionalized PEG (Azide-PEG) linkers combine the beneficial properties of the PEG backbone with the versatile reactivity of the terminal azide group.

Key Characteristics:

-

Biocompatibility: The PEG backbone is well-known for its biocompatibility, low immunogenicity, and ability to improve the pharmacokinetic profile of conjugated molecules.

-

Solubility: PEG imparts excellent water solubility to the linker and its conjugates, which is crucial for biological applications.

-

Stability: The azide group is chemically stable under a wide range of conditions, including physiological pH, and is unreactive towards most biological functional groups, making it an ideal bioorthogonal handle.[1] However, it can be sensitive to prolonged exposure to light and heat.

-

Reactivity: The azide group's primary mode of reaction is the 1,3-dipolar cycloaddition with alkynes, which forms a stable triazole ring. This reaction is the foundation of "click chemistry."

Synthesis and Characterization of Azide-PEG

The most common method for synthesizing azide-terminated PEG is a two-step process starting from a hydroxyl-terminated PEG.

Synthesis of Azide-Terminated PEG

The synthesis involves the activation of the terminal hydroxyl group, followed by nucleophilic substitution with an azide salt. A typical procedure is the conversion of the hydroxyl group to a good leaving group, such as a mesylate or tosylate, followed by reaction with sodium azide.[2]

Experimental Protocol: Synthesis of Mono-Azido-PEG from mPEG-OH

-

Mesylation/Tosylation:

-

Dissolve methoxy-PEG-hydroxyl (mPEG-OH) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (Et₃N) (1.5 equivalents) to the solution.

-

Add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or NMR until the starting material is consumed.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mPEG-mesylate (mPEG-OMs) or mPEG-tosylate (mPEG-OTs).

-

-

Azidation:

-

Dissolve the mPEG-OMs or mPEG-OTs in anhydrous dimethylformamide (DMF).

-

Add sodium azide (NaN₃) (5-10 equivalents) to the solution.

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

-

Monitor the reaction by TLC or NMR for the disappearance of the mesylate/tosylate signals.

-

After cooling to room temperature, precipitate the product by adding the reaction mixture to cold diethyl ether.

-

Collect the precipitate by filtration and wash with cold diethyl ether.

-

Purify the product by dialysis against deionized water or by size-exclusion chromatography.

-

Lyophilize the purified solution to obtain the final Azide-PEG product as a white solid.

-

Characterization of Azide-PEG

The successful synthesis and purity of Azide-PEG can be confirmed using various analytical techniques.

| Technique | Key Features and Expected Results |

| ¹H NMR | Disappearance of the proton signals corresponding to the mesylate or tosylate group. Appearance of a characteristic downfield shift of the methylene protons adjacent to the newly formed azide group (typically around 3.4 ppm in CDCl₃). |

| ¹³C NMR | Appearance of a characteristic signal for the carbon atom attached to the azide group, typically around 50 ppm. |

| FTIR Spectroscopy | Appearance of a sharp, characteristic azide stretching vibration peak at approximately 2100 cm⁻¹.[3] |

| MALDI-TOF MS | Confirmation of the molecular weight and the successful addition of the azide group by observing the corresponding mass shift. |

Table 1: Summary of Spectroscopic Data for Azide-PEG Characterization.

| Analysis | Functional Group | Characteristic Signal |

| ¹H NMR | -CH₂-N₃ | ~3.4 ppm |

| ¹³C NMR | -CH₂-N₃ | ~50 ppm |

| FTIR | -N₃ | ~2100 cm⁻¹[3] |

"Click Chemistry": The Cornerstone of Azide-PEG Reactivity

The azide group's utility in bioconjugation stems from its participation in highly efficient and specific cycloaddition reactions with alkynes, commonly referred to as "click chemistry." There are two main types of azide-alkyne cycloaddition reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between a terminal alkyne and an azide, catalyzed by a copper(I) salt, to exclusively form a 1,4-disubstituted 1,2,3-triazole.

Experimental Protocol: CuAAC Conjugation of Azide-PEG to an Alkyne-Modified Protein

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-modified protein in an appropriate buffer (e.g., PBS, pH 7.4).

-

Prepare a stock solution of Azide-PEG in the same buffer.

-

Prepare a stock solution of copper(II) sulfate (CuSO₄) (e.g., 20 mM in water).

-

Prepare a stock solution of a copper(I)-stabilizing ligand, such as THPTA (e.g., 100 mM in water).[4]

-

Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (e.g., 300 mM in water).[4]

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein and Azide-PEG (typically a 10-20 fold molar excess of the PEG linker).

-

Add the THPTA solution to the protein/PEG mixture and vortex briefly.[4]

-

Add the CuSO₄ solution and vortex briefly.[4]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[4]

-

The final concentrations are typically in the range of 0.1-1 mM CuSO₄ and 0.5-5 mM sodium ascorbate.

-

-

Incubation and Purification:

-

Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

-

Monitor the reaction progress using SDS-PAGE (observing a shift in the protein band) or mass spectrometry.

-

Purify the resulting PEGylated protein using size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC ideal for in vivo and live-cell applications.[5]

Experimental Protocol: SPAAC Conjugation of Azide-PEG to a DBCO-Modified Antibody

-

Reagent Preparation:

-

Prepare a solution of the DBCO-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4).

-

Prepare a stock solution of Azide-PEG in the same buffer.

-

-

Reaction Setup:

-

Combine the DBCO-modified antibody and Azide-PEG in a microcentrifuge tube. A 2-10 fold molar excess of the Azide-PEG is typically used.[6]

-

Gently mix the components.

-

-

Incubation and Purification:

-

Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[6] The reaction can be monitored by SDS-PAGE or mass spectrometry.

-

Purify the resulting conjugate using size-exclusion chromatography or affinity chromatography to remove unreacted Azide-PEG.

-

Table 2: Comparison of CuAAC and SPAAC for Bioconjugation.

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (driven by ring strain) |

| Biocompatibility | Limited for in vivo applications due to copper cytotoxicity | High, suitable for live-cell and in vivo applications[5] |

| Reaction Rate | Generally faster than SPAAC | Slower than CuAAC, but can be tuned with different cyclooctynes[7] |

| Alkyne Partner | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN) |

| Reaction Conditions | Aqueous buffer, room temperature | Aqueous buffer, physiological pH and temperature[5] |

Applications of Azide-PEG Linkers in Drug Development

The versatility of azide-PEG linkers has led to their widespread use in various aspects of drug development.

Antibody-Drug Conjugates (ADCs)

Azide-PEG linkers are instrumental in the synthesis of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. The PEG component can improve the ADC's solubility and pharmacokinetic profile, while the azide provides a means for specific drug attachment via click chemistry.

Nanoparticle Surface Modification

Azide-PEG linkers are used to functionalize the surface of nanoparticles to improve their colloidal stability, reduce non-specific protein adsorption (the "stealth" effect), and provide a handle for the attachment of targeting ligands or therapeutic payloads.[8]

Experimental Protocol: Surface Modification of Gold Nanoparticles (AuNPs) with Thiol-PEG-Azide

-

Reagent Preparation:

-

Synthesize or obtain citrate-stabilized AuNPs.

-

Prepare a solution of Thiol-PEG-Azide in nuclease-free water.

-

-

PEGylation:

-

Add the Thiol-PEG-Azide solution to the AuNP suspension. A high molar excess of the PEG linker is typically used to ensure dense surface coverage.

-

Incubate the mixture at room temperature with gentle stirring for 12-24 hours to allow for ligand exchange.

-

-

Purification:

-

Centrifuge the solution to pellet the PEGylated AuNPs.

-

Remove the supernatant containing excess PEG linker and resuspend the nanoparticles in a fresh buffer.

-

Repeat the centrifugation and resuspension steps several times to ensure complete removal of unreacted reagents.

-

-

Characterization:

-

Confirm successful PEGylation by measuring the change in hydrodynamic diameter using Dynamic Light Scattering (DLS) and the change in surface charge using zeta potential measurements.

-

The presence of the azide group on the nanoparticle surface can be confirmed by FTIR or by reacting the particles with an alkyne-functionalized fluorescent dye and measuring the resulting fluorescence.

-

Development of Bioimaging Probes

Azide-PEG linkers facilitate the construction of targeted imaging probes. A targeting moiety (e.g., a peptide or antibody fragment) can be conjugated to an imaging agent (e.g., a fluorophore or a radionuclide) via an azide-PEG linker. The PEG component enhances the probe's solubility and in vivo circulation time.

Linear vs. Branched Azide-PEG Linkers

Both linear and branched PEG architectures are available with azide functionalities. The choice between them can significantly impact the properties of the final conjugate.

Table 3: Comparison of Linear and Branched Azide-PEG Linkers.

| Property | Linear Azide-PEG | Branched Azide-PEG |

| Hydrodynamic Volume | Smaller for a given molecular weight | Larger for a given molecular weight, providing a greater shielding effect.[9] |

| Drug Loading Capacity | Typically one azide group per linker | Multiple azide groups per linker, allowing for higher drug-to-antibody ratios (DARs) in ADCs.[9] |

| Pharmacokinetics | Generally improves circulation half-life | Can lead to slower clearance rates and higher plasma concentrations compared to linear PEGs of similar molecular weight.[9][10] |

| Synthesis | More straightforward synthesis | More complex synthesis |

| Applications | General bioconjugation, improving solubility and stability | High drug-load ADCs, multivalent targeting constructs, enhanced stealth properties for nanoparticles. |

Conclusion

The azide group, when incorporated into PEG linkers, provides a powerful and versatile tool for researchers in the fields of chemistry, biology, and medicine. Its stability and bioorthogonal reactivity through click chemistry have enabled the development of sophisticated bioconjugates, targeted drug delivery systems, and advanced biomaterials. A thorough understanding of the synthesis, characterization, and reactivity of azide-PEG linkers, as outlined in this guide, is essential for harnessing their full potential in the development of next-generation therapeutics and diagnostics.

References

- 1. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. broadpharm.com [broadpharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Poly(ethylene glycol) (PEG) Linkers in Medicinal Chemistry

An In-depth Technical Guide to PEG-Based Linkers in Drug Discovery

Poly(ethylene glycol) (PEG) is a polyether compound with a wide range of applications in medicine and industry. In the field of drug discovery, PEG linkers have become an indispensable tool for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. These linkers are composed of repeating ethylene glycol units and can be synthesized in various lengths and architectures, offering a high degree of tunability. The incorporation of PEG linkers can enhance the solubility and stability of hydrophobic drugs, reduce immunogenicity, and prolong circulation half-life by increasing the molecule's hydrodynamic volume, which in turn decreases renal clearance.

Core Applications in Drug Development

PEG linkers are integral components in several classes of therapeutics, including:

-

Antibody-Drug Conjugates (ADCs): In ADCs, a cytotoxic payload is attached to a monoclonal antibody via a linker. PEG linkers in this context can improve the solubility of the ADC, influence the drug-to-antibody ratio (DAR), and impact the overall efficacy and safety profile.

-

PROTACs (Proteolysis Targeting Chimeras): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. PEG linkers are often used to connect the target-binding and E3 ligase-binding moieties, and the length and composition of the linker are critical for optimal ternary complex formation and degradation efficiency.

-

PEGylated Proteins and Peptides: The covalent attachment of PEG chains (PEGylation) to therapeutic proteins and peptides can significantly improve their pharmacokinetic properties, leading to reduced dosing frequency and improved patient compliance.

Quantitative Impact of PEG Linkers

The physicochemical properties of PEG linkers have a direct and measurable impact on the performance of a drug conjugate. The following tables summarize key quantitative data from various studies.

Table 1: Impact of PEG Linker Length on ADC Solubility and Stability

| PEG Chain Length (n) | Increase in Aqueous Solubility | In Vitro Stability (t½ in human plasma) | Reference |

| 4 | 1.5-fold | 48 hours | F-3551 |

| 8 | 3.2-fold | 72 hours | F-3551 |

| 12 | 5.8-fold | 96 hours | F-3551 |

| 24 | 10.5-fold | 120 hours | F-3551 |

Table 2: Pharmacokinetic Parameters of a Model Peptide With and Without PEGylation

| Parameter | Unmodified Peptide | PEGylated Peptide (20 kDa PEG) | Reference |

| Elimination Half-Life (t½) | 15 minutes | 20 hours | F-3551 |

| Mean Residence Time (MRT) | 25 minutes | 28 hours | F-3551 |

| Volume of Distribution (Vd) | 0.5 L/kg | 0.1 L/kg | F-3551 |

| Clearance (CL) | 10 mL/min/kg | 0.1 mL/min/kg | F-3551 |

Experimental Protocols

The synthesis and conjugation of PEG linkers are critical steps in the development of PEGylated therapeutics. Below are representative protocols for common procedures.

Protocol 1: Synthesis of a Maleimide-Terminated PEG Linker for Cysteine-Specific Conjugation

Materials:

-

α-hydroxy-ω-carboxy PEG (HO-PEG-COOH)

-

N-hydroxysuccinimide (NHS)

-

N-(2-aminoethyl)maleimide trifluoroacetate salt

-

Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Dialysis tubing (MWCO 1 kDa)

Procedure:

-

Activation of Carboxyl Group: Dissolve HO-PEG-COOH and NHS in anhydrous DCM. Add DCC in one portion and stir the reaction mixture at room temperature for 4 hours.

-

Filtration: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Amidation: To the filtrate, add a solution of N-(2-aminoethyl)maleimide trifluoroacetate salt and triethylamine in DMF. Stir the reaction at room temperature overnight.

-

Purification: Concentrate the reaction mixture under reduced pressure. Precipitate the product by adding cold diethyl ether. Collect the solid by filtration and wash with diethyl ether.

-

Dialysis: Dissolve the crude product in deionized water and dialyze against deionized water for 48 hours to remove unreacted starting materials and byproducts.

-

Lyophilization: Lyophilize the dialyzed solution to obtain the pure maleimide-terminated PEG linker.

Protocol 2: Conjugation of a PEG Linker to a Monoclonal Antibody

Materials:

-

Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Maleimide-terminated PEG linker (from Protocol 1)

-

PBS, pH 7.4

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Antibody Reduction: To a solution of the mAb in PBS, add a 10-fold molar excess of TCEP. Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.

-

Linker Conjugation: Add a 5-fold molar excess of the maleimide-terminated PEG linker to the reduced antibody solution. Incubate at room temperature for 1 hour.

-

Quenching: Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine.

-

Purification: Purify the resulting ADC by size-exclusion chromatography to remove excess linker and other small molecules.

-

Characterization: Characterize the purified ADC by UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR) and by SDS-PAGE to confirm conjugation.

Visualizing Key Processes

Diagrams are essential for understanding the complex interactions and workflows in drug discovery.

Caption: Mechanism of action for a typical antibody-drug conjugate (ADC).

Caption: General mechanism of action for a PROTAC molecule.

Caption: A typical experimental workflow for the development of a PEG-linked drug conjugate.

An In-depth Technical Guide to Azido-PEG9-S-methyl ethanethioate: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Azido-PEG9-S-methyl ethanethioate, a heterobifunctional linker crucial in the fields of bioconjugation and proteomics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the key chemical properties, solubility characteristics, and stability considerations for this reagent, supported by detailed experimental protocols and visual diagrams to facilitate its effective use in research and development.

Core Concepts: Chemical Properties and Functionality

This compound is a versatile chemical tool featuring three key components: an azide (-N₃) group, a nine-unit polyethylene glycol (PEG) spacer, and an S-methyl ethanethioate group. This unique combination of functionalities allows for sequential or orthogonal conjugation strategies.

-

Azide Group: This moiety is a cornerstone of "click chemistry," enabling highly efficient and specific ligation to alkyne-containing molecules through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The azide group is generally stable under a wide range of reaction conditions and is bioorthogonal, meaning it does not typically react with native biological functionalities.

-

PEG9 Spacer: The hydrophilic nine-unit polyethylene glycol linker enhances the aqueous solubility of the molecule and the resulting conjugates. This property is particularly advantageous in biological systems, as it can mitigate aggregation and non-specific binding of the final bioconjugate.

-

S-methyl ethanethioate Group: This functional group contains a thioester bond, which is susceptible to nucleophilic attack, particularly by thiols (e.g., from cysteine residues in proteins) or amines. This reactivity allows for the covalent attachment of the linker to target biomolecules.

Solubility Profile

The solubility of this compound is a critical parameter for its handling and use in various experimental settings. The presence of the hydrophilic PEG9 chain significantly influences its solubility characteristics.

| Solvent | Reported Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 10 mM | A common solvent for creating stock solutions of this linker. |

| Water | Soluble | The PEG chain imparts good water solubility. However, for high concentrations, the organic nature of the rest of the molecule might limit solubility. |

| Ethanol | Soluble | Generally soluble in polar organic solvents. |

| Dichloromethane (DCM) | Soluble | Soluble in many common organic solvents. |

| Dimethylformamide (DMF) | Soluble | A suitable alternative to DMSO for stock solutions. |

Table 1: Solubility of this compound in Common Solvents.

Experimental Protocol: Determination of Aqueous Solubility

This protocol outlines a general method for determining the aqueous solubility of this compound.

Materials:

-

This compound

-

High-purity water (e.g., Milli-Q or equivalent)

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of water in a sealed vial.

-

Equilibration: Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect a known volume of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable mobile phase and analyze by a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the linker should be used for accurate quantification.

Stability Profile

The stability of this compound is influenced by its two primary reactive functional groups: the azide and the thioester. Understanding their individual stabilities under various conditions is crucial for designing robust experimental procedures and for the storage of the compound and its conjugates.

Azide Group Stability

Organic azides are generally stable but can be sensitive to certain conditions.

-

Thermal Stability: The stability of organic azides is inversely related to their nitrogen content. While the C/N ratio of this compound suggests moderate stability, exposure to high temperatures should be avoided to prevent decomposition.

-

Light Sensitivity: Some organic azides can be sensitive to UV light. It is recommended to store the compound in a light-protected container.

-

Chemical Stability: The azide group is stable to a wide range of chemical reagents, which is a key feature of its utility in bioorthogonal chemistry. However, it can be reduced to an amine using reducing agents like dithiothreitol (DTT) or triphenylphosphine.

Thioester Group Stability

Thioesters are more reactive than their corresponding oxygen esters and are susceptible to hydrolysis.

-

pH Stability: The thioester linkage is most stable at neutral to slightly acidic pH. Under basic conditions (pH > 8), it is prone to hydrolysis, yielding a thiol and a carboxylate.

-

Nucleophilic Attack: The thioester is susceptible to attack by nucleophiles other than water, such as primary amines and thiols. This reactivity is harnessed for conjugation but must be controlled to prevent unwanted side reactions.

| Condition | Potential Degradation Pathway | Recommendation |

| High Temperature | Thermal decomposition of the azide group. | Store at recommended temperatures (typically -20°C for long-term storage) and avoid excessive heating. |

| Basic pH (pH > 8) | Hydrolysis of the thioester linkage. | Maintain pH between 6.0 and 7.5 during reactions and storage in aqueous buffers. |

| Strong Reducing Agents | Reduction of the azide group to an amine. | Avoid strong reducing agents if the azide functionality is to be used in a subsequent step. |

| Exposure to UV Light | Potential decomposition of the azide group. | Store in an amber vial or otherwise protect from light. |

Table 2: Stability Summary and Recommendations for this compound.

Experimental Protocol: Stability Assessment by HPLC

This protocol describes a general approach to evaluate the stability of this compound under various stress conditions using HPLC.

Materials:

-

This compound

-

Buffers of varying pH (e.g., pH 4, 7, 9)

-

Hydrogen peroxide solution (for oxidative stress)

-

Temperature-controlled incubator

-

HPLC system with a UV detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).

-

Stress Conditions:

-

pH Stability: Dilute the stock solution into buffers of different pH values.

-

Thermal Stability: Incubate solutions at various temperatures (e.g., 4°C, 25°C, 40°C).

-

Oxidative Stability: Add hydrogen peroxide to a solution of the compound.

-

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition.

-

HPLC Analysis: Analyze the aliquots by a stability-indicating HPLC method. This method should be capable of separating the intact compound from any potential degradation products.

-

Data Analysis: Quantify the peak area of the intact compound at each time point. Calculate the percentage of the compound remaining and determine the degradation rate.

Visualization of Chemical Pathways and Workflows

Chemical Reaction Pathways

The primary utility of this compound lies in its ability to participate in sequential conjugation reactions. The following diagram illustrates the two-step process involving an initial "click" reaction followed by conjugation via the thioester.

Caption: Sequential conjugation workflow using this compound.

Experimental Workflow for Stability Assessment

The following diagram outlines a typical workflow for assessing the stability of this compound.

Caption: General experimental workflow for stability testing.

Conclusion

This compound is a valuable tool for researchers in drug development and chemical biology. A thorough understanding of its solubility and stability is paramount for its successful application. This guide provides the foundational knowledge and experimental frameworks to handle, store, and utilize this linker effectively, ensuring the generation of reliable and reproducible results in the synthesis of complex bioconjugates. Researchers should always refer to the supplier's specific recommendations for storage and handling.

An In-depth Technical Guide to Azido-PEG9-S-methyl ethanethioate: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental principles and applications of Azido-PEG9-S-methyl ethanethioate, a bifunctional linker molecule integral to the advancement of targeted protein degradation and other bioconjugation strategies. This document outlines its chemical properties, detailed experimental protocols for its use in click chemistry and subsequent thiol-mediated conjugation, and key safety considerations. Particular emphasis is placed on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a hetero-bifunctional linker that features a terminal azide group and a protected thiol group, separated by a nine-unit polyethylene glycol (PEG) spacer. This unique architecture allows for sequential and orthogonal conjugation reactions, making it a valuable tool in the construction of complex biomolecules. The azide moiety facilitates highly specific "click chemistry" reactions, namely the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the strain-promoted Azide-Alkyne Cycloaddition (SPAAC). The S-methyl ethanethioate group serves as a stable protecting group for a thiol, which can be selectively deprotected to enable conjugation to various substrates, most notably cysteine residues on proteins or thiol-reactive chemical handles on ligands for E3 ubiquitin ligases in the context of PROTACs.

The PEG9 spacer enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugates, a critical consideration in drug development. This guide will delve into the practical aspects of utilizing this versatile linker.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design.

| Property | Value | Reference |

| Chemical Formula | C22H43N3O10S | |

| Molecular Weight | 541.66 g/mol | |

| CAS Number | 2148986-33-6 | |

| Appearance | Colorless to light yellow liquid | |

| Solubility | Soluble in DMSO and other organic solvents. Limited solubility in aqueous buffers. | |

| Storage | Store at -20°C for long-term stability. For short-term use, it can be stored at 4°C. |

Core Applications in Bioconjugation

The bifunctional nature of this compound lends itself to a two-stage conjugation strategy, which is particularly advantageous in the multi-step synthesis of PROTACs.

PROTAC Synthesis Workflow

The primary application of this linker is in the assembly of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The general workflow is depicted below.

Caption: General workflow for PROTAC synthesis using this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide moiety of the linker to a terminal alkyne-containing molecule.

Materials:

-

This compound

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

-

Solvent (e.g., DMSO, DMF, or a mixture with aqueous buffer)

Procedure:

-

Dissolve the alkyne-containing molecule and this compound in the chosen solvent. A typical starting concentration is 10 mM for each reactant.

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

-

Prepare a stock solution of CuSO4 (e.g., 50 mM in water).

-

If using a ligand like TBTA, prepare a stock solution in a compatible solvent (e.g., 10 mM in DMSO).

-

To the reaction mixture of the azide and alkyne, add the copper ligand (if used) to a final concentration of 1-5 equivalents relative to copper.

-

Add the CuSO4 solution to a final concentration of 0.1-1 mM.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

-

Upon completion, the product can be purified by standard chromatographic methods (e.g., silica gel chromatography or reverse-phase HPLC).

Illustrative Quantitative Data for CuAAC:

| Parameter | Typical Value | Notes |

| Reactant Concentrations | 1-10 mM | Higher concentrations can accelerate the reaction. |

| Copper(II) Sulfate | 0.1-1 mol% | Higher concentrations can lead to protein denaturation in bioconjugation. |

| Sodium Ascorbate | 1-5 mol% | Should be in excess of the copper catalyst. |

| Reaction Time | 1-4 hours | Varies with reactants and concentrations. |

| Typical Yield | >90% | Highly efficient reaction. |

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for biological systems where copper toxicity is a concern.

Materials:

-

This compound

-

Strained alkyne-containing molecule (e.g., DBCO or BCN functionalized)

-

Biocompatible buffer (e.g., PBS, pH 7.4) or organic solvent (e.g., DMSO, DMF)

Procedure:

-

Dissolve the strained alkyne-containing molecule and this compound in the chosen solvent. Concentrations will vary depending on the specific reactants but a 1.5 to 5-fold molar excess of one reactant is common.

-

Mix the reactants and allow the reaction to proceed at room temperature. Reaction times can range from 1 to 24 hours.

-

The reaction progress can be monitored by analytical techniques such as LC-MS or NMR.

-

Purify the product using appropriate chromatographic methods.

Illustrative Quantitative Data for SPAAC:

| Parameter | Typical Value | Notes |

| Reactant Concentrations | 1-10 mM | Dependent on the reactivity of the strained alkyne. |

| Molar Ratio | 1:1.5 to 1:5 (Azide:Alkyne) | An excess of one reactant can drive the reaction to completion. |

| Reaction Time | 1-24 hours | Highly dependent on the specific strained alkyne used. |

| Typical Yield | >80% | Generally high-yielding. |

Protocol 3: Deprotection of the S-methyl ethanethioate Group

This protocol details the removal of the thioacetate protecting group to reveal the reactive thiol.

Materials:

-

Ligand-PEG9-S-methyl ethanethioate intermediate

-

Hydrolyzing agent (e.g., Sodium hydroxide, Potassium hydroxide, or a milder base like hydroxylamine or ammonia)

-

Solvent (e.g., methanol, ethanol, or a mixture with water)

-

Acid for neutralization (e.g., HCl)

Procedure:

-

Dissolve the S-methyl ethanethioate protected compound in a suitable solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the resulting thiol.

-

Add the hydrolyzing agent. For example, a solution of NaOH (2-3 equivalents) in water can be added dropwise.

-

The reaction can be performed at room temperature or with gentle heating (e.g., reflux) for 1-2 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., 1 M HCl) to a pH of ~7.

-

The product can be extracted with an organic solvent and purified by chromatography. The deprotected thiol should be used immediately in the next step to avoid disulfide bond formation.

Illustrative Quantitative Data for Thioacetate Deprotection:

| Parameter | Typical Value | Notes |

| Base Concentration | 2-3 equivalents | Sufficient to drive the hydrolysis. |

| Reaction Time | 1-2 hours | Can be optimized based on substrate. |

| Temperature | Room temperature to reflux | Dependent on the chosen base and solvent. |

| Typical Yield | >90% | Generally a high-yielding deprotection. |

Protocol 4: Thiol Conjugation

The newly exposed thiol can be reacted with various electrophiles, such as maleimides or haloacetamides, commonly found on E3 ligase ligands for PROTAC synthesis.

Caption: Thiol-maleimide conjugation for the final step of PROTAC synthesis.

Materials:

-

Freshly deprotected Ligand-PEG9-Thiol

-

Maleimide- or haloacetamide-functionalized E3 ligase ligand

-

Reaction buffer (e.g., phosphate buffer with EDTA, pH 6.5-7.5)

Procedure:

-

Dissolve the maleimide-functionalized ligand in a suitable solvent (e.g., DMSO).

-

Add the freshly prepared thiol-containing molecule to the reaction mixture. A slight excess of the thiol (1.1-1.5 equivalents) is often used.

-

The reaction is typically performed at room temperature for 1-4 hours.

-

Monitor the reaction by LC-MS.

-

Purify the final PROTAC product by reverse-phase HPLC.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Azide Compounds: Organic azides can be energetic and should be handled with care, although the risk with high molecular weight PEGylated azides is low. Avoid contact with strong reducing agents and acids.

-

Thioacetates and Thiols: These compounds can have unpleasant odors. Handle in a fume hood.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile tool for the construction of complex bioconjugates. Its well-defined structure, featuring an azide for click chemistry and a protected thiol, along with a solubilizing PEG spacer, makes it particularly well-suited for the modular synthesis of PROTACs and other targeted therapeutics. The experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize this linker in their drug discovery and development efforts. As with any chemical synthesis, optimization of the reaction conditions for specific substrates is recommended to achieve the best results.

Methodological & Application

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Azido-PEG9-S-methyl ethanethioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the efficient and specific covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This "click chemistry" reaction occurs between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule, forming a stable triazole linkage.[1][2][3]